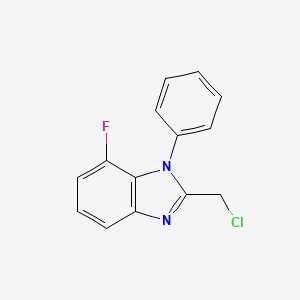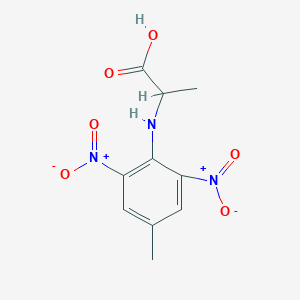
2-(4-Methyl-2,6-dinitroanilino)propanoic acid
説明
The compound 2-(4-Methyl-2,6-dinitroanilino)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from 2-(4-Methyl-2,6-dinitroanilino)propanoic acid. The first paper discusses the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines, which suggests that the nitro groups in the 2,6-dinitroanilino moiety of the compound may also react with amines under certain conditions . The second paper examines the ionization of 2,4-dinitroaniline and its derivatives, which could be structurally similar to the 2,6-dinitroanilino part of the compound, indicating that the electronic effects of the nitro groups and the methyl group could influence the compound's reactivity .
Synthesis Analysis
While the synthesis of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid is not explicitly described in the provided papers, the reactivity of similar compounds can be inferred. The derivatization of primary amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid suggests that the synthesis of the compound might involve similar derivatization techniques, where the amine group could be targeted for reaction . Additionally, the ionization behavior of 2,4-dinitroaniline derivatives in the presence of sodium methoxide implies that the synthesis could involve deprotonation or alkylation steps that are sensitive to the electronic effects of the substituents .
Molecular Structure Analysis
The molecular structure of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid would likely be influenced by the electron-withdrawing effects of the nitro groups and the electron-donating effect of the methyl group. The steric and electronic effects of these groups could affect the overall geometry and reactivity of the molecule. The ionization study of 2,4-dinitroaniline derivatives provides insight into how such substituents can affect the acidity and reactivity of the aniline nitrogen, which could be relevant for understanding the behavior of the nitrogen in the 2,6-dinitroanilino group .
Chemical Reactions Analysis
The provided papers do not directly address the chemical reactions of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, but they do offer information on related compounds. The derivatization of amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid indicates that the nitro groups in the compound of interest may facilitate reactions with amines, potentially through the formation of stable derivatives suitable for analytical techniques like gas chromatography . The ionization behavior of dinitroaniline derivatives suggests that the compound may undergo proton loss or base addition reactions, depending on the solvent and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid can be hypothesized based on the properties of similar compounds discussed in the papers. The presence of nitro groups typically confers a high degree of acidity to the molecule, which could affect its solubility and ionization state in different solvents. The study of 2,4-dinitroaniline derivatives' ionization suggests that the compound's solubility and reactivity could be significantly altered by the presence of the nitro and methyl groups . The derivatization of amines for gas chromatography analysis implies that the compound might have good chromatographic properties and could be detected with high sensitivity using electron-capture detection .
科学的研究の応用
Sorption Behavior and Environmental Fate
The sorption of phenoxy herbicides, including compounds structurally related to 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, to soil and organic matter is critical for understanding their environmental behavior and potential impact. Studies have shown that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides (Werner et al., 2012). This information is crucial for predicting the mobility, bioavailability, and persistence of these compounds in the environment.
Analytical Detection and Monitoring
The development of chemosensors and analytical methods for detecting phenoxy herbicides and related compounds is essential for monitoring their presence in the environment and ensuring compliance with regulatory standards. Fluorescent chemosensors based on specific chemical platforms have been utilized for the detection of various analytes, including metal ions and neutral molecules, showcasing the potential for sensitive and selective detection of herbicides (Roy, 2021).
Treatment and Mitigation Strategies
Research into treatment options for wastewater produced by the pesticide industry, including the removal of phenoxy herbicides, is vital for minimizing their environmental impact. Technologies such as biological processes and granular activated carbon have been explored for their efficacy in removing these compounds from industrial wastewater, highlighting the importance of treatment strategies in preventing pollution and protecting water resources (Goodwin et al., 2018).
Implications for Chronic Diseases
Beyond the agricultural and environmental scope, the structural framework of compounds like 2-(4-Methyl-2,6-dinitroanilino)propanoic acid serves as a basis for the development of novel derivatives with potential therapeutic applications. The study of oleanolic acid and its derivatives, for example, has revealed significant biological activities and therapeutic potential in chronic diseases, suggesting that similar investigations into related compounds could uncover new therapeutic modalities (Ayeleso et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
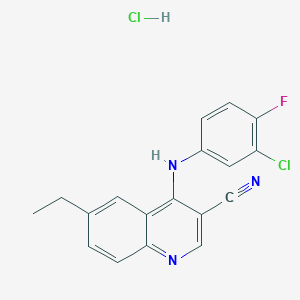
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
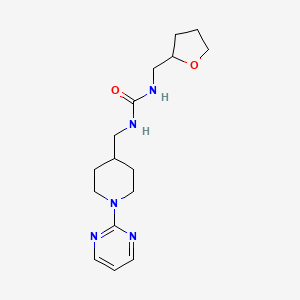
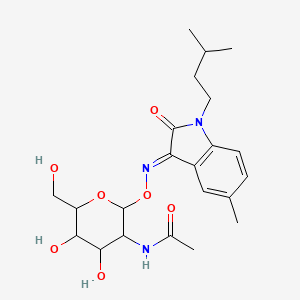
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
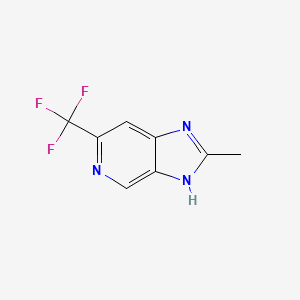
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)
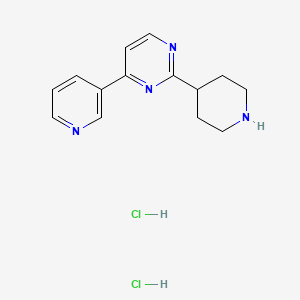
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)
